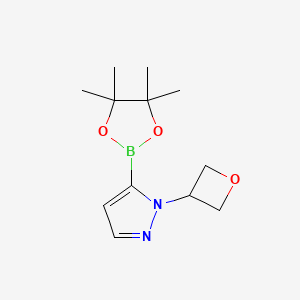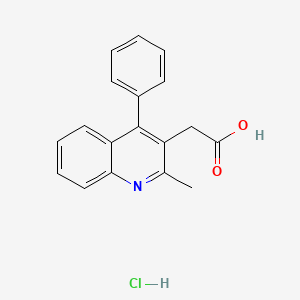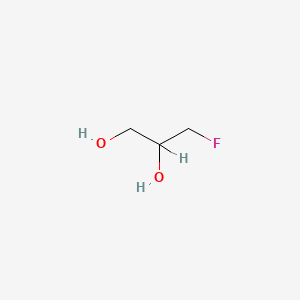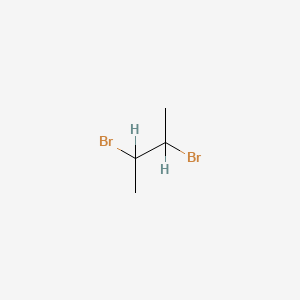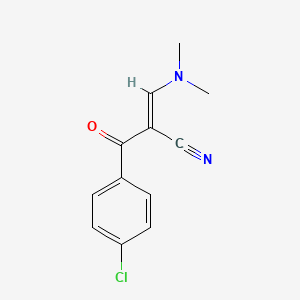
2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile
Übersicht
Beschreibung
The compound "2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile" is closely related to the class of compounds that have been the subject of various studies, particularly those involving cyano and methoxycarbonyl derivatives of acrylonitrile. These compounds are characterized by the presence of a cyano group (-CN) and a dimethylamino group, which contribute to their unique chemical and physical properties. The studies have explored their structure, reactivity, and potential applications in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through various reactions. For instance, the Knoevenagel condensation reaction is a common method used to synthesize acrylonitrile derivatives, as seen in the simultaneous formation of Z and E isomers of a dimethylamino phenyl acrylonitrile compound . This method typically involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. The reaction can yield different isomers, which are separable and can be characterized by their distinct physical and chemical properties.
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives has been extensively studied using techniques such as infrared spectroscopy and ab initio force field calculations . These studies have revealed that the C≡C bond in these molecules is strongly polarized, indicating significant charge transfer between different parts of the molecule. This polarization gives the molecules a dual character, possessing both molecular and zwitterionic properties. The ground-state charge transfer is significant, with more than 0.5 electron charge difference between the electropositive and electronegative fragments .
Chemical Reactions Analysis
Acrylonitrile derivatives undergo various chemical reactions, which have been explored in the literature. For example, reactions with amines have been shown to yield oxazole derivatives and N-acylcarboxamides under certain conditions . The mechanism of these cyclization reactions has been discussed, providing insights into the reactivity of these compounds. Additionally, the formation of imidic compounds through the reaction with acid anhydrides has been reported, further expanding the scope of chemical transformations available for these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitrile derivatives are influenced by their molecular structure and the nature of their substituents. The presence of strong intermolecular interactions, such as nonvalent Br...N and Br...Br interactions, can significantly affect the crystal packing and stability of these compounds . The crystal structures of the Z and E isomers of a related compound have been compared, revealing that the Z isomer exhibits a denser packing and is more stable than the E isomer . These findings underscore the importance of molecular geometry and intermolecular forces in determining the properties of acrylonitrile derivatives.
Wirkmechanismus
Target of Action
The primary target of 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is 4-chlorobenzoyl CoA dehalogenase , a protein found in Pseudomonas sp. DJ-12 . This enzyme plays a crucial role in the hydrolytic dechlorination of 4-chlorobenzoate .
Biochemical Pathways
The compound is involved in the metabolic pathway of 4-chlorobenzoate, a process that is crucial for the degradation of certain pollutants . By interacting with 4-chlorobenzoyl CoA dehalogenase, the compound can potentially influence the breakdown of 4-chlorobenzoate and its subsequent metabolic processes .
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQNAFCXKKEMQX-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



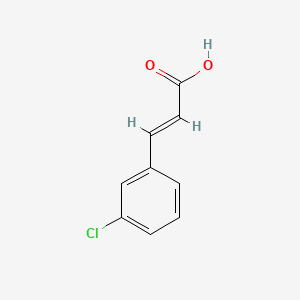

![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)

![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B3022043.png)
